4-(2-Aminoethyl)benzonitrile
Overview
Description
4-(2-Aminoethyl)benzonitrile is a chemical compound that is structurally related to benzonitrile derivatives with an aminoethyl group attached to the benzene ring. This structure is significant in medicinal chemistry and materials science due to its potential applications in various fields, including the development of pharmaceuticals and organic electronic materials.
Synthesis Analysis
The synthesis of compounds related to 4-(2-Aminoethyl)benzonitrile often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, a related compound, was achieved through an efficient and facile synthetic route that provides higher chemical yields of the desired product . Another example is the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, which was synthesized from m-fluoro-(trifluoromethyl)benzene via bromination, Grignard reaction, cyanidation, and amination with an overall yield of 49.2% .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using various spectroscopic methods, such as NMR, IR, and X-ray diffraction. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was elucidated using X-ray diffraction, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was studied using NMR, IR, and UV/Vis spectroscopy, with the crystal and molecular structure of one compound determined by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives is influenced by the presence of functional groups. For instance, the introduction of an amino group can facilitate further chemical transformations. In the case of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, the compound served as an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcasing its reactivity and utility in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are crucial for their applications. For example, the polarizability and hyperpolarizability of pyrazole compounds related to 4-(2-Aminoethyl)benzonitrile were calculated to understand their optoelectronic properties, which are important for materials science applications . Additionally, the study of 4-(N,N-dimethylamino)benzonitrile provided insights into the nature of its low-lying singlet states, which are relevant for understanding its dual fluorescence behavior .
Scientific Research Applications
Charge Transfer Dynamics in Similar Compounds : Research on 4-(Dimethyl-amino)benzonitrile (DMABN) has shown its role as a prototype molecule for dual fluorescence, with investigations into the nature of its low-lying singlet states. This work provides insights into the electronic structure and charge transfer dynamics, which could be relevant to understanding the behavior of similar compounds like 4-(2-Aminoethyl)benzonitrile (Köhn & Hättig, 2004).
Corrosion Inhibition Properties : Studies on benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have demonstrated their efficacy as corrosion inhibitors for mild steel in acid media. This research highlights the potential of benzonitrile derivatives in industrial applications, suggesting possible similar uses for 4-(2-Aminoethyl)benzonitrile (Chaouiki et al., 2018).
Intermediate in Pharmaceutical Synthesis : The compound 4-Amino-2-(trifluoromethyl)benzonitrile, closely related to 4-(2-Aminoethyl)benzonitrile, serves as an intermediate in the synthesis of pharmaceuticals like bicalutamide. This indicates the potential of 4-(2-Aminoethyl)benzonitrile in the synthesis of complex pharmaceutical molecules (Zhang, 2012).
Applications in Organic Chemistry Synthesis : The synthesis of compounds like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which is an important intermediate of HIV-1 reverse transcriptase inhibitors, highlights the importance of benzonitrile derivatives in the development of significant medicinal compounds. This suggests similar synthetic applications for 4-(2-Aminoethyl)benzonitrile (Ju, 2015).
Innovations in Energy Storage and Electronics : A derivative, 4-(Trifluoromethyl)-benzonitrile, has been utilized as an electrolyte additive in lithium ion batteries, showcasing the potential of benzonitrile compounds in enhancing the performance of high-energy storage devices. This could indicate possible roles for 4-(2-Aminoethyl)benzonitrile in similar applications (Huang et al., 2014).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(2-Aminoethyl)benzonitrile are currently unknown . A related compound, tyramine, is known to be involved in various biochemical pathways within mammals . Given the structural similarity, it is possible that 4-(2-Aminoethyl)benzonitrile may affect similar pathways, but this requires further investigation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-(2-Aminoethyl)benzonitrile . For instance, its stability could be affected by pH due to the presence of the amino group. Similarly, its interaction with targets could be influenced by the presence of other competing molecules in the environment.
properties
IUPAC Name |
4-(2-aminoethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGJOLODNFUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619982 | |
Record name | 4-(2-Aminoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzonitrile | |
CAS RN |
132224-93-2 | |
Record name | 4-(2-Aminoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132224-93-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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